![molecular formula C11H9ClN2S B1608141 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine CAS No. 434941-55-6](/img/structure/B1608141.png)
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine
Overview
Description
“4-(4-Chlorophenyl)-2-(methylthio)pyrimidine” is a chemical compound with the CAS Number: 434941-55-6 . It has a molecular weight of 236.72 . The IUPAC name for this compound is 4-(4-chlorophenyl)-2-(methylsulfanyl)pyrimidine .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine”, has been studied extensively . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The InChI code for “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine” is 1S/C11H9ClN2S/c1-15-11-13-7-6-10 (14-11)8-2-4-9 (12)5-3-8/h2-7H,1H3 . This code provides a specific description of the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine” are not mentioned in the search results, pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .Physical And Chemical Properties Analysis
“4-(4-Chlorophenyl)-2-(methylthio)pyrimidine” is a white to yellow powder or crystals .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates the utility of 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine in synthesizing a variety of heterocyclic compounds. Shibuya (1984) explored the reaction of 3,5-diphenyl-1,2,4-dithiazol-1-ium perchlorate with active methylenes to produce heterocycles like 4-mercaptopyrimidines and their subsequent transformation into aminothio compounds (Shibuya, 1984). Zhou et al. (2019) established a rapid synthesis method for 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine, an important intermediate for small molecule anticancer drugs, showcasing the compound's role in drug synthesis pathways (Zhou et al., 2019).
Structural Characterization
Several studies focus on the structural characterization of compounds derived from 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine. For instance, the crystal structure of related pyridopyrimidinone compounds has been determined, highlighting the planarity of ring atoms and the presence of intramolecular hydrogen bonds, which are crucial for understanding the chemical behavior and reactivity of these compounds (Ren et al., 2011).
Antimicrobial Properties
The antimicrobial evaluation of new pyrimidines derived from 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine has been a significant area of research. Abdelghani et al. (2017) synthesized dihydropyrimido[1,2-a]pyrimidine derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria, indicating the potential of these compounds in developing new antimicrobial agents (Abdelghani et al., 2017).
Optical and Electronic Properties
The exploration of optical and electronic properties of thiopyrimidine derivatives, including those related to 4-(4-Chlorophenyl)-2-(methylthio)pyrimidine, has been conducted. Hussain et al. (2020) investigated the linear and nonlinear optical properties of phenyl pyrimidine derivatives, providing insights into their applications in medicine and nonlinear optics fields (Hussain et al., 2020).
Mechanism of Action
The mechanism of action of pyrimidine derivatives, including “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine”, is observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .
Safety and Hazards
Future Directions
The study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds, including “4-(4-Chlorophenyl)-2-(methylthio)pyrimidine”, can potentially be developed as neuroprotective and anti-neuroinflammatory agents . This suggests promising future directions for the development and application of these compounds.
properties
IUPAC Name |
4-(4-chlorophenyl)-2-methylsulfanylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-15-11-13-7-6-10(14-11)8-2-4-9(12)5-3-8/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXDPARPMAHJSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384879 | |
Record name | 4-(4-chlorophenyl)-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenyl)-2-(methylthio)pyrimidine | |
CAS RN |
434941-55-6 | |
Record name | 4-(4-chlorophenyl)-2-(methylthio)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20384879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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